molecular formula C5H7N3O2 B13590812 3-Methoxyisoxazole-5-carboximidamide

3-Methoxyisoxazole-5-carboximidamide

Cat. No.: B13590812
M. Wt: 141.13 g/mol
InChI Key: HDBVQOQKJITAIL-UHFFFAOYSA-N
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Description

3-Methoxy-1,2-oxazole-5-carboximidamide is a chemical compound with a unique structure that includes an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1,2-oxazole-5-carboximidamide typically involves the formation of the oxazole ring followed by the introduction of the methoxy and carboximidamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile oxide with an alkyne can yield the oxazole ring, which can then be further functionalized to introduce the methoxy and carboximidamide groups.

Industrial Production Methods

Industrial production of 3-methoxy-1,2-oxazole-5-carboximidamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,2-oxazole-5-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The methoxy and carboximidamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups to the molecule.

Scientific Research Applications

3-Methoxy-1,2-oxazole-5-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly for its antimicrobial and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-1,2-oxazole-5-carboximidamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or modifying their activity. The methoxy and carboximidamide groups can further influence these interactions by providing additional binding sites or modifying the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives such as:

    Oxazole: The parent compound with a simple oxazole ring.

    Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.

    Oxadiazole: A related compound with an additional nitrogen atom in the ring.

Uniqueness

3-Methoxy-1,2-oxazole-5-carboximidamide is unique due to the specific combination of functional groups attached to the oxazole ring

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

3-methoxy-1,2-oxazole-5-carboximidamide

InChI

InChI=1S/C5H7N3O2/c1-9-4-2-3(5(6)7)10-8-4/h2H,1H3,(H3,6,7)

InChI Key

HDBVQOQKJITAIL-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)C(=N)N

Origin of Product

United States

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